molecular formula C9H3Cl2NO2 B8442870 2,4-Dichloroquinoline-5,8-dione

2,4-Dichloroquinoline-5,8-dione

Cat. No.: B8442870
M. Wt: 228.03 g/mol
InChI Key: ZCPDHQDGBWJDGY-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoline-5,8-dione (CAS 6541-19-1) is a halogenated quinoline derivative characterized by chlorine substituents at the 6- and 7-positions and two ketone groups at the 5- and 8-positions of the quinoline core. This compound is synthesized via a three-step process starting from 8-hydroxyquinoline, involving chlorination and oxidation steps . Its synthesis typically employs chlorinating agents (e.g., Cl₂ or NaOCl) in acidic media, followed by purification via recrystallization . The dichloro substitution enhances electron-withdrawing effects, influencing its redox behavior and biological interactions, particularly in enzymatic systems like NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Properties

Molecular Formula

C9H3Cl2NO2

Molecular Weight

228.03 g/mol

IUPAC Name

2,4-dichloroquinoline-5,8-dione

InChI

InChI=1S/C9H3Cl2NO2/c10-4-3-7(11)12-9-6(14)2-1-5(13)8(4)9/h1-3H

InChI Key

ZCPDHQDGBWJDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=CC(=N2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

2,4-Dichloroquinoline-5,8-dione exhibits notable anticancer properties. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's cytotoxicity is attributed to its ability to interact with DNA and inhibit cellular respiration by disrupting the electron transport chain in mitochondria, leading to the formation of reactive oxygen species .
  • Case Study : In a study examining derivatives of 6,7-dichloroquinoline-5,8-dione, compounds showed IC50 values as low as 0.06 µM against human ovarian cancer cells (SK-OV-3), indicating strong anticancer potential .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities.

  • Activity Spectrum : Research indicates that derivatives of this compound possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains .
  • Application : The compound has been explored as a potential lead for developing new antibiotics amid rising antibiotic resistance.

Antimalarial Activity

Recent studies have highlighted the compound's effectiveness against Plasmodium falciparum, the causative agent of malaria.

  • Research Findings : In vivo studies demonstrated that derivatives of this compound exhibited significant antimalarial activity comparable to standard treatments like chloroquine .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

Synthesis Method Description Yield (%)
Oxidation of 8-hydroxyquinolineUsing sodium chlorate in acidic conditions15–18%
Reaction with transition metalsFormation of metallopharmaceuticalsVariable
Substitution reactionsModifications at C6 and C7 positionsUp to 75%

These synthetic routes allow for modifications that enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Neuroprotective Effects

Research into neuroprotective applications has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

  • Findings : Compounds demonstrated significant AChE inhibition in vitro, suggesting potential for treating neurodegenerative diseases.

Case Study 2: Insecticidal Properties

The compound has been explored for its insecticidal effects against malaria vectors such as Anopheles mosquitoes.

  • Results : A synthesized derivative showed larvicidal activity with lethal concentrations ranging from 4.408 µM/mL to 7.958 µM/mL against mosquito larvae . This highlights its potential use in vector control strategies.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Substituent Effects on Enzyme Inhibition: While the quinoline-5,8-dione core is critical for PAD inhibition, bromine at 6/7 positions alone reduces potency unless paired with electron-donating groups (e.g., methoxy) . In contrast, 6,7-dichloro derivatives maintain strong NQO1 inhibition without additional modifications, highlighting the role of chlorine in stabilizing reactive intermediates .
  • Synthetic Challenges: Pd-catalyzed coupling of 6,7-dichloroquinoline-5,8-dione yields moderate results compared to dibromo analogs, likely due to weaker C–Cl bond activation .

Preparation Methods

Sodium Chlorate–Hydrochloric Acid Oxidation

A widely reported method involves the oxidation of 2,4-dichloroquinolin-8-ol using sodium chlorate (NaClO₃) in hydrochloric acid (HCl). The reaction proceeds via electrophilic substitution and oxidative dehydrogenation:

Procedure :

  • Reagents : 2,4-Dichloroquinolin-8-ol (1 equiv), HCl (conc., 9 equiv), NaClO₃ (1.2 equiv).

  • Conditions : 60°C, 1 hour, vigorous stirring.

  • Workup : The mixture is diluted with ice water, neutralized with sodium bicarbonate (pH 7–9), and filtered. The crude product is recrystallized from ethanol.

Yield : 65% (purity >99%).

Mechanistic Insight :
The HCl/NaClO₃ system generates in situ chlorine radicals, facilitating oxidation of the 8-hydroxy group to a ketone. Concurrently, the 5-position undergoes oxidation, forming the dione structure.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.40 (d, J = 8.4 Hz, 1H), 8.53 (s, 1H), 10.35 (s, 1H).

  • ¹³C NMR (CDCl₃): δ 173.7 (C=O), 175.0 (C=O), 147.0 (C-Cl).

Demethylation of 2,4-Dichloro-5,8-dimethoxyquinoline

Cerium Ammonium Nitrate (CAN)-Mediated Demethylation

This two-step approach first synthesizes 2,4-dichloro-5,8-dimethoxyquinoline, followed by oxidative demethylation to the dione:

Step 1: Synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline

  • Starting Material : 5,8-Dimethoxyquinoline.

  • Chlorination : Reacted with phosphorus oxychloride (POCl₃) at 110°C for 4 hours.

  • Yield : 89%.

Step 2: CAN-Induced Demethylation

  • Reagents : 2,4-Dichloro-5,8-dimethoxyquinoline (1 equiv), CAN (2.5 equiv).

  • Conditions : Acetonitrile/water (4:1), room temperature, 3 hours.

  • Workup : Extracted with dichloromethane, dried over MgSO₄, and purified via silica gel chromatography.

Yield : 78%.

Mechanistic Insight :
CAN acts as a single-electron oxidant, cleaving methoxy groups to carbonyls. The acetonitrile/water solvent system stabilizes intermediates, minimizing side reactions.

Characterization :

  • HRMS : m/z 255.9571 (calcd for C₁₀H₄Cl₂NO₃: 255.9568).

One-Pot Synthesis from Nitroacetate Reagents

Base-Catalyzed Cyclocondensation

A one-pot method utilizes nitroacetate derivatives and dichloroquinoline precursors under basic conditions:

Procedure :

  • Reagents : 2,4-Dichloroquinoline-5,8-dione precursor (1 equiv), ethyl nitroacetate (1.5 equiv), K₂CO₃ (2 equiv).

  • Conditions : Dimethylformamide (DMF), 80°C, 6 hours.

  • Workup : Quenched with water, extracted with ethyl acetate, and purified via recrystallization.

Yield : 82%.

Advantages :

  • Eliminates isolation of intermediates.

  • Scalable under continuous flow conditions (residence time: 50 seconds).

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Purity Reference
NaClO₃/HCl Oxidation2,4-Dichloroquinolin-8-olNaClO₃/HCl65%>99%
CAN Demethylation2,4-Dichloro-5,8-dimethoxyCAN78%98%
One-Pot CyclocondensationNitroacetate derivativesK₂CO₃82%97%

Key Observations :

  • The NaClO₃/HCl method is cost-effective but requires precise temperature control to avoid over-oxidation.

  • CAN-mediated demethylation offers higher yields but involves hazardous reagents.

  • One-pot synthesis is optimal for large-scale production due to reduced purification steps.

Reaction Optimization and Challenges

Solvent Effects

  • Acetonitrile/water in CAN demethylation enhances solubility of polar intermediates.

  • DMF in one-pot synthesis stabilizes nitroacetate anions, accelerating cyclization.

Byproduct Formation

  • Over-oxidation to carboxylic acids occurs if reaction times exceed 1.5 hours in NaClO₃/HCl method.

  • Residual methoxy groups (<2%) persist in CAN demethylation unless excess oxidant is used.

Scalability

  • Continuous flow reactors improve yields in one-pot synthesis (86% at 3 mL/min).

  • Batch processes for NaClO₃/HCl oxidation face mixing inefficiencies at >100 g scale.

Analytical Validation

Spectroscopic Characterization

  • IR : Strong C=O stretches at 1680 cm⁻¹ and 1705 cm⁻¹.

  • XRD : Monoclinic crystal system, space group P2₁/c, with Cl···O halogen bonding.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

  • TLC : Rₓ = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 2,4-Dichloroquinoline-5,8-dione and its derivatives?

  • Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., quinone C=O stretches at ~1650–1700 cm⁻¹) and chlorine substituents .
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Assigns aromatic protons and detects substituent-induced shifts (e.g., deshielding near chlorine atoms) .
  • ¹³C NMR : Confirms quinone carbonyl carbons (δ ~180–190 ppm) and aromatic ring connectivity .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns (e.g., loss of Cl or CO groups) .
    • Methodological Note : Use deuterated solvents (e.g., DMSO-d₆) for NMR, and high-resolution MS for precise mass confirmation.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Two primary approaches:

Conrad-Limpach Synthesis : Reacting chlorinated aniline derivatives with ethoxymethylenemalonate to form the quinoline core, followed by oxidation to the quinone .

Chlorination of Hydroxyquinolines : Starting from 4-hydroxyquinoline derivatives, chlorination with POCl₃ or PCl₅ introduces Cl substituents at positions 2 and 4 .

  • Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-chlorination .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions influence the biological activity of this compound derivatives?

  • Answer :

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance redox cycling, increasing cytotoxicity via ROS generation (e.g., PT-262, a ROCK inhibitor) .
  • Amino or Alkylamino Substituents : Improve solubility and target binding (e.g., 6,7-dichloro-2-methyl derivatives show enhanced antiproliferative activity) .
  • Regioselectivity : Chlorine at position 4 stabilizes the quinone moiety, while position 2 modifications affect steric interactions with enzymes .
    • Experimental Design : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

Q. What metabolic pathways are implicated in the detoxification of this compound in human cells?

  • Answer :

  • Phase I Metabolism : Reduction of the quinone to a catechol via NADPH-dependent reductases (e.g., NQO1) .
  • Phase II Conjugation :
  • Glutathione (GSH) Adducts : Formed via Michael addition at the quinone’s electrophilic carbonyl groups .
  • Methylation/Sulfation : Catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs) generate O-methyl or O-sulfate derivatives for excretion .
  • Toxicity Note : GSH depletion can lead to redox cycling, causing oxidative DNA damage .
    • Analytical Workflow : Use LC-MS/MS to identify metabolites in cell lysates (e.g., A549 lung cells) .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Answer :

  • Molecular Docking : Predict binding modes to targets like ROCK or MYLK4 using software (e.g., AutoDock Vina) .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values, molar refractivity) with IC₅₀ data to prioritize analogs .
  • DFT Calculations : Evaluate redox potentials to optimize pro-drug activation (e.g., quinone → semiquinone radical) .
    • Validation : Compare computational predictions with in vitro kinase assays .

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